ATN-161

Übersicht

Beschreibung

ATN-161 is a non-arginine-glycine-aspartic acid-based integrin binding peptide. It is derived from the synergy region of fibronectin and specifically targets integrins alpha-5 beta-1 and alpha-v beta-3. These integrins play a crucial role in tumor angiogenesis, making this compound a promising candidate for cancer therapy .

Wissenschaftliche Forschungsanwendungen

Chemie: ATN-161 wird als Werkzeug verwendet, um Integrin-Ligand-Interaktionen und die Rolle von Integrinen in zellulären Prozessen zu untersuchen. Es hilft, die molekularen Mechanismen der Zellhaftung und -migration zu verstehen .

Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von Integrinen in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen, darunter Angiogenese, Wundheilung und Krebsmetastasen .

Medizin: this compound hat sich in präklinischen und klinischen Studien als vielversprechender Antikrebsmittel erwiesen. Es hemmt das Tumorwachstum und die Metastasierung, indem es Integrin-vermittelte Signalwege blockiert.

Industrie: In der pharmazeutischen Industrie wird this compound als therapeutisches Mittel für verschiedene Krebsarten und andere Krankheiten untersucht, die mit einer abnormalen Angiogenese einhergehen .

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch Bindung an die Integrine Alpha-5 Beta-1 und Alpha-v Beta-3. Diese Integrine sind an Zellhaftung, -migration und -überleben beteiligt. Durch die Hemmung dieser Integrine unterbricht this compound die Signalwege, die die Tumorangiogenese und -metastasierung fördern. Konkret hemmt es die Migration und Adhäsion von Endothelzellen und reduziert so die Bildung neuer Blutgefäße, die Tumoren versorgen .

Ähnliche Verbindungen:

- Cilengitid: Ein weiterer Integrin-Inhibitor, der auf die Integrine Alpha-v Beta-3 und Alpha-v Beta-5 abzielt. Im Gegensatz zu this compound ist Cilengitid ein Arginin-Glycin-Asparaginsäure-basiertes Peptid.

- Volociximab: Ein monoklonaler Antikörper, der auf das Integrin Alpha-5 Beta-1 abzielt, ähnlich wie this compound, jedoch mit einer anderen molekularen Struktur und einem anderen Wirkmechanismus .

Einzigartigkeit von this compound: this compound ist aufgrund seiner nicht-Arginin-Glycin-Asparaginsäure-basierten Struktur einzigartig, die es ihm ermöglicht, Integrine mit hoher Spezifität und geringer Toxizität anzusprechen.

Wirkmechanismus

ATN-161 exerts its effects by binding to integrins alpha-5 beta-1 and alpha-v beta-3. These integrins are involved in cell adhesion, migration, and survival. By inhibiting these integrins, this compound disrupts the signaling pathways that promote tumor angiogenesis and metastasis. Specifically, it inhibits the migration and adhesion of endothelial cells, reducing the formation of new blood vessels that supply tumors .

Similar Compounds:

- Cilengitide: Another integrin inhibitor that targets alpha-v beta-3 and alpha-v beta-5 integrins. Unlike this compound, cilengitide is an arginine-glycine-aspartic acid-based peptide.

- Volociximab: A monoclonal antibody that targets alpha-5 beta-1 integrin, similar to this compound, but with a different molecular structure and mechanism of action .

Uniqueness of this compound: this compound is unique due to its non-arginine-glycine-aspartic acid-based structure, which allows it to target integrins with high specificity and low toxicity.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

ATN-161 plays a significant role in biochemical reactions by interacting with certain enzymes, proteins, and other biomolecules. It inhibits the migration and adhesion of specific integrins on activated endothelial cells, which play a crucial role in tumor angiogenesis . This inhibition is achieved by binding to the β subunit of several integrins implicated in tumor growth and progression .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to be beneficial in a mouse model of ischemic stroke by reducing infarct volume, edema, stabilizing the blood-brain barrier (BBB), and reducing inflammation and immune cell infiltration into the brain . It also effectively inhibits oxygen and glucose deprivation and reperfusion (OGD/R)-induced inflammation, oxidative stress, apoptosis, mitochondrial depolarization, and fibrosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the migration and adhesion of specific integrins on activated endothelial cells, which play a critical role in tumor angiogenesis . Beta integrins, including beta (1), beta (3), and beta (5) subtypes, are present on endothelial cells and mediate endothelial cell-extracellular matrix interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, this compound treatment (10 µM) effectively inhibited OGD/R-induced extracellular matrix (ECM) deposition by reducing integrin α5, MMP-9, and fibronectin expression, as well as reducing oxidative stress by reducing mitochondrial superoxide radicals, intracellular ROS, inflammation by reducing NLRP3 inflammasome, tight junction loss by reducing claudin-5 and ZO-1 expression levels, mitochondrial damage by inhibiting mitochondrial depolarization, and apoptosis via regulation of p-FAK and p-AKT levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Dose-response studies in the Matrigel plug model of angiogenesis or a Lewis lung carcinoma model of tumor growth showed a U-shaped dose-response curve with 1 to 10 mg/kg given thrice a week, being the optimal dose range of this compound .

Metabolic Pathways

Its role in reducing oxidative stress suggests that it may interact with metabolic pathways related to reactive oxygen species .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found that this compound localizes to neovessels but not to preexisting vasculature in vivo . The half-life of the peptide when localized to a tumor is much longer than in plasma .

Subcellular Localization

It has been found that this compound localizes to neovessels in vivo , suggesting that it may be localized to the cell membrane or extracellular matrix in endothelial cells.

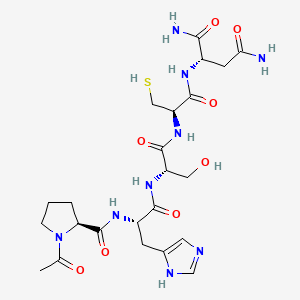

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: ATN-161 is synthesized as a five-amino acid peptide with the sequence Ac-PHSCN-NH2. The synthesis involves standard solid-phase peptide synthesis techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product undergoes rigorous quality control to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: ATN-161 unterliegt hauptsächlich Bindungsinteraktionen, anstatt traditionellen chemischen Reaktionen. Es bindet an die Integrine Alpha-5 Beta-1 und Alpha-v Beta-3 und hemmt deren Funktion. Diese Bindung kann als eine Form der molekularen Erkennung betrachtet werden, anstatt als eine chemische Reaktion .

Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet Reagenzien wie geschützte Aminosäuren, Kupplungsmittel wie N,N'-Diisopropylcarbodiimid und Entschützungsmittel wie Trifluoressigsäure. Die Reaktionen werden typischerweise unter inerten Bedingungen durchgeführt, um Oxidation zu verhindern .

Hauptprodukte, die gebildet werden: Das Hauptprodukt der Synthese ist das this compound-Peptid selbst. Es werden keine signifikanten Nebenprodukte gebildet, da die Festphasen-Peptidsynthesemethode sehr spezifisch ist .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N9O8S/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38)/t13-,14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHDBUJXLOFTLC-WOYTXXSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N9O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180877 | |

| Record name | ATN 161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

ATN-161 is a non-RGD based integrin binding peptide targeting alpha-5 beta-1 and alpha-v beta-3. It inhibits the migration and adhesion of particular integrins on activated endothelial cells that play a critical role in tumor angiogenesis. Beta integrins, including beta(1), beta(3) and beta(5) subtypes, are present on endothelial cells and mediate endothelial cell-extracellular matrix interactions. Of particular interest to cancer progression is integrin alpha(5)beta(1) which is expressed on activated endothelial cells and plays a critical role in tumor angiogenesis. Likewise alpha(5)beta(1) integrin is also present on many tumor cells where is plays a key role in adhesion and migration and hence blocking this integrin can affect tumor progression both directly and also indirectly through the prevention of angiogenesis. | |

| Record name | ATN-161 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05491 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

262438-43-7 | |

| Record name | ATN 161 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262438437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATN-161 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05491 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATN 161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATN-161 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW0H5LE42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

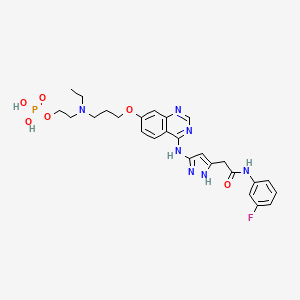

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

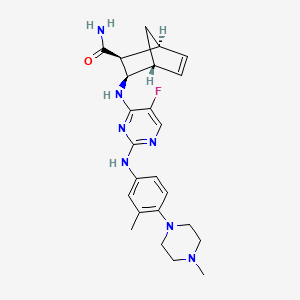

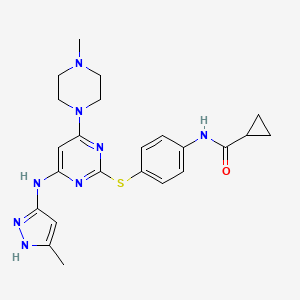

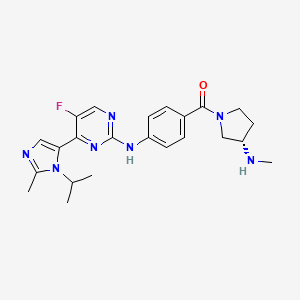

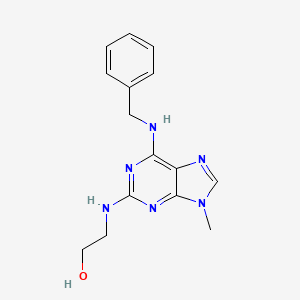

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B1683955.png)